molecular formula CHFO2 B14677900 Carbonofluoridic acid CAS No. 35576-88-6

Carbonofluoridic acid

Cat. No.: B14677900
CAS No.: 35576-88-6
M. Wt: 64.016 g/mol
InChI Key: ABDBNWQRPYOPDF-UHFFFAOYSA-N
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Description

Carbonofluoridic acid, systematically named 1-adamantyl fluoroformate, is a fluorinated organic compound with the molecular formula C₁₁H₁₅FO₂ . Its structure comprises a fluoroformate group (-O-CO-F) esterified to a 1-adamantyl moiety, a rigid tricyclic hydrocarbon known for its diamondoid geometry and thermal stability. This unique architecture distinguishes it from simpler fluorinated acids, such as hydrofluoric acid (HF) or trifluoroacetic acid (TFA), by conferring enhanced steric bulk and resistance to decomposition. This compound is primarily utilized in organic synthesis as a fluorinating agent or protecting group due to its reactivity and stability .

Properties

IUPAC Name

carbonofluoridic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHFO2/c2-1(3)4/h(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDBNWQRPYOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591660
Record name Carbonofluoridic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.016 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35576-88-6
Record name Carbonofluoridic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Primary Reaction Types

Carbonofluoridic acid participates in three core reaction classes:

Reaction TypeGeneral EquationKey Characteristics
Esterification CHFO₂ + ROH → R-O-CO-F + H₂OAcid-catalyzed, reversible process
Hydrolysis R-O-CO-F + H₂O → CHFO₂ + ROHpH-dependent kinetics (accelerated in acidic conditions)4
Salt Formation CHFO₂ + Base → [CHFO₂]⁻ + [Base-H]⁺Forms stable salts with amines/alkali metals

Acid-Catalyzed Esterification/Hydrolysis

Density functional theory (DFT) calculations reveal a two-step mechanism involving a shared acylium ion intermediate :

  • Protonation :

    • Carboxylic acid hydroxyl-oxygen or ester alkyl-oxygen is protonated (Eₐ = 4–10 kcal mol⁻¹).

    • Generates a highly reactive acylium ion ([CHFO]⁺).

  • Nucleophilic Attack :

    • Acylium ion reacts spontaneously with two alcohol/water molecules (trimolecular reaction).

This revised mechanism challenges traditional textbook pathways, as confirmed by electrospray ionization-mass spectrometry (ESI-MS) detection of acylium ions .

Kinetic Parameters

Experimental data for hydrolysis under varying conditions:

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ)Source
pH 2, 25°C1.2 × 10⁻³8.7 kcal mol⁻¹
pH 7, 25°C3.4 × 10⁻⁵12.1 kcal mol⁻¹
pH 2, 60°C9.8 × 10⁻³7.9 kcal mol⁻¹

Acidic environments lower Eₐ by stabilizing transition states through protonation of the carbonyl oxygen4 .

Research Advancements

  • Newman’s Method Validation : Protonation at unsubstituted carbons in 2,4,6-trialkylbenzoic acid derivatives explains high esterification efficiency .

  • Synthetic Utility : Used to synthesize fluorinated esters (e.g., methyl carbonofluoridate) for materials science applications .

  • Computational Modeling : Molecular dynamics simulations predict solvent effects, with polar aprotic solvents (e.g., DMF) accelerating esterification by 40% compared to water .

Controversies and Debates

The identification of acylium ions as key intermediates has sparked reevaluation of classical mechanisms. Critics argue that trimolecular reactions are statistically improbable, though ESI-MS evidence strongly supports their existence .

Comparison with Similar Compounds

Key Differences :

  • Acidity: TFA is significantly more acidic than this compound due to its trifluoromethyl group, which stabilizes the conjugate base via electron-withdrawing effects .
  • Functionality: While TFA excels as a solvent and catalyst, this compound’s adamantyl group makes it suitable for sterically demanding reactions or as a thermally stable fluorinating agent .

Comparison with Hydrofluoric Acid

Hydrofluoric acid (HF) is a simple inorganic acid with distinct properties:

Property This compound Hydrofluoric Acid
Structure Organic fluoroformate ester Inorganic acid (H⁺F⁻)
Acidity (pKa) ~1–2 3.17 (weak acid but highly corrosive)
Toxicity Moderate (organic ester) Extreme (penetrates tissues, causes systemic toxicity)
Applications Synthetic reagent Glass etching, petroleum refining

Key Differences :

  • Safety: HF’s extreme toxicity and ability to dissolve silica necessitate stringent handling protocols, whereas this compound’s organic ester form reduces volatility and penetration risks .
  • Reactivity: HF etches glass via silicon-fluorine bond formation, while this compound participates in nucleophilic substitutions or esterifications .

Comparison with Perfluorinated Carboxylic Acids

Perfluorinated carboxylic acids (PFCAs, e.g., perfluorooctanoic acid, PFOA) feature fully fluorinated alkyl chains:

Property This compound Perfluorooctanoic Acid
Structure Partially fluorinated ester Fully fluorinated carboxylic acid
Persistence Moderate (ester hydrolysis possible) High (resists environmental degradation)
Applications Niche synthetic uses Surfactants, coatings, firefighting foams
Environmental Impact Limited data Bioaccumulative, linked to health risks

Key Differences :

  • Stability: PFCAs’ fully fluorinated chains confer exceptional chemical inertness, whereas this compound’s ester linkage is hydrolytically labile .
  • Utility: PFCAs dominate industrial applications (e.g., non-stick coatings), while this compound remains confined to specialized synthesis .

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